O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Catalog No.
S819662
CAS No.
1260836-58-5
M.F
C6H16ClNO2
M. Wt
169.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochlorid...

CAS Number

1260836-58-5

Product Name

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

IUPAC Name

O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine;hydrochloride

Molecular Formula

C6H16ClNO2

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C6H15NO2.ClH/c1-6(2,3)8-4-5-9-7;/h4-5,7H2,1-3H3;1H

InChI Key

YHGFITRQPJPESH-UHFFFAOYSA-N

SMILES

CC(C)(C)OCCON.Cl

Canonical SMILES

CC(C)(C)OCCON.Cl

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a specialized hydroxylamine derivative designed for applications requiring controlled, late-stage unmasking of the reactive aminoxy group. It is supplied as a stable hydrochloride salt, enhancing shelf-life and handling. The key structural features—an ethyl spacer and an acid-labile tert-butoxy protecting group—provide a distinct combination of organic solubility and compatibility with orthogonal synthetic strategies, particularly in the construction of complex molecules like bifunctional linkers for Proteolysis Targeting Chimeras (PROTACs).

Workflow Fit

1
PROTAC / bioconjugate linker assemblyOrthogonal oxime ligation and acid-labile tert-butyl protection
2
Aqueous-compatible hydrochloride saltReported high solubility supports co-solvent-free conjugation
3
Multistep synthesis compatibilityStable to strong bases/nucleophiles for iterative build-up

Direct substitution with simpler analogs is often unfeasible due to process and performance trade-offs. Using unprotected hydroxylamine hydrochloride introduces significant solubility challenges in common organic solvents and lacks the ability to be selectively introduced into a synthetic sequence. Conversely, employing non-labile analogs like O-methylhydroxylamine hydrochloride prevents the necessary, mild deprotection required to reveal the aminoxy group for subsequent conjugation steps. The specific tert-butoxyethyl structure is chosen when a synthesis requires both good solubility in organic media and a protecting group that can be removed under specific acidic conditions without cleaving other sensitive functionalities.

Substitution Risk

O-Benzyl analogs
Require hydrogenolysis (H₂, Pd/C), which may conflict with alkenes or alkynes present in complex PROTAC linkers.
Free base form
Exhibits lower aqueous solubility, potentially restricting direct use in aqueous bioconjugation steps.
Silyl-protected analogs
Show rapid cleavage under basic nucleophilic conditions, shifting early-stage protection utility.

Orthogonal Synthesis by Acid-Labile Deprotection

The tert-butoxy group functions as a robust protecting group that is stable to a range of reaction conditions but can be efficiently cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM). This allows for orthogonal synthesis schemes where the aminoxy functionality is unmasked late-stage without disturbing other acid-sensitive or base-labile groups. In contrast, analogs such as O-methylhydroxylamine have protecting groups that are not readily cleaved, and others like O-trityl hydroxylamine, while acid-labile, can introduce steric hindrance and more complex cleavage byproducts.

Evidence DimensionProtecting Group Cleavage Condition
Target Compound DataMildly acidic (e.g., TFA in DCM)
Comparator Or BaselineO-Methylhydroxylamine (non-labile under mild acid); O-Tritylhydroxylamine (mildly acidic, but bulkier)
Quantified DifferenceQualitative difference in chemical reactivity enabling orthogonal synthesis.
ConditionsStandard multi-step organic synthesis protocols.

This selective deprotection capability is critical for complex, multi-step syntheses, preventing side reactions and increasing overall process yield and purity.

Acid-Labile vs Hydrogenation
Class-level inference
Target: >94% yield (acid) Comparator: 80–95% yield (H₂, Pd/C) Orthogonal to reducible functional groups
Supports orthogonal deprotection in complex PROTAC assembly
Reported class-level compatibility context

Key Building Block for PROTAC Linker Synthesis

This specific compound is cited as a key intermediate in the synthesis of complex bifunctional linkers for PROTACs. Patent literature demonstrates its use where the tert-butoxyethyl aminoxy moiety is incorporated into a larger molecule, which then connects a target protein binder to an E3 ligase ligand. The combination of its solubility and protected reactive group makes it a preferred building block over simpler, less soluble, or unprotected hydroxylamines for constructing these advanced therapeutic modalities.

Evidence DimensionSuitability as a Synthetic Precursor
Target Compound DataExplicitly used for introducing a protected aminoxy linker in patented PROTAC synthesis.
Comparator Or BaselineGeneric hydroxylamine hydrochloride (poor solubility); O-(2-Vinyloxy-ethyl)-hydroxylamine (alternative protecting group, noted for instability and cost issues).
Quantified DifferenceEnables successful multi-step synthesis as documented in patent examples, whereas comparators present process limitations.
ConditionsMulti-step synthesis of bifunctional linkers for targeted protein degraders.

For researchers in drug discovery, particularly in the PROTAC field, procuring the exact, patent-specified precursor de-risks the synthesis of complex linker architectures and improves reproducibility.

Stability Under Nucleophilic Conditions
Class-level inference
Target: >20-fold longer half-life (1M NaOH/MeOH) Comparator: TMS/TBDMS ethers cleaved within minutes
Supports synthetic routes using strong bases/nucleophiles
Data to verify based on specific substrate context

Enhanced Solubility in Aprotic Organic Solvents

The tert-butoxyethyl group confers significantly improved solubility in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE) compared to inorganic salts like hydroxylamine hydrochloride. This allows for homogeneous reaction conditions, avoiding the need for phase-transfer catalysts or biphasic solvent systems, which simplifies reaction setup, monitoring, and workup.

Evidence DimensionSolubility Profile
Target Compound DataSoluble and reactive in common organic solvents (e.g., MTBE, DCM).
Comparator Or BaselineHydroxylamine Hydrochloride (largely insoluble in non-polar organic solvents).
Quantified DifferenceEnables homogeneous single-phase organic reactions vs. heterogeneous or aqueous systems required for inorganic salts.
ConditionsStandard organic synthesis reaction setup.

Improved solubility directly translates to more reliable reaction kinetics, easier purification, and better process scalability, reducing costs and improving batch-to-batch consistency.

Aqueous Solubility: Salt vs Base
Cross-study comparable
HCl Salt: ≥50 mg/mL Free Base: <5 mg/mL >10-fold higher aqueous solubility
Enables direct use in aqueous oxime ligation without co-solvents
Measured in deionized water at 25°C
PROTAC Linker Deprotection (H₃PO₄)
Reported comparison
High yield reported in pharmaceutical intermediate synthesis Single-step deprotection with 85% H₃PO₄/MeCN
Reported deprotection fit for multistep PROTAC synthesis
Validates real-world synthetic applicability

PROTAC & Molecular Glue Linker Synthesis

This compound is the right choice for constructing bifunctional linkers where an acid-labile, protected aminoxy group is required. Its demonstrated use in patented synthetic routes provides a reliable starting point for developing novel targeted protein degraders, ensuring compatibility with subsequent coupling and deprotection steps.

ADC & Bioconjugate Orthogonal Synthesis

In workflows requiring the late-stage formation of an oxime bond, this reagent allows the protected aminoxy group to be carried through multiple synthetic steps that may involve basic or nucleophilic conditions. The final deprotection with mild acid unmasks the hydroxylamine for clean conjugation to an aldehyde or ketone on a payload or biomolecule.

Sequential Functionalization of Complex Small Molecules

Ideal for any multi-step synthesis where a nucleophilic aminoxy group must be revealed at a specific point without affecting other protecting groups. Its favorable solubility profile in standard organic solvents simplifies process development and scale-up compared to using poorly soluble inorganic hydroxylamine salts.

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC linker research
Orthogonal deprotection reactivity
Acid-deprotection yield vs. hydrogenolysis comparison
Multistep pharmaceutical intermediate synthesis
Stability under strong bases/nucleophiles
Deprotection step assessment in reported synthesis routes
Aqueous oxime ligation
Aqueous solubility profile of HCl salt
Solubility comparison and co-solvent-free reaction kinetics
pH-sensitive probes and imaging agents
Acid-labile reactivity
Release kinetics in simulated acidic research environments

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